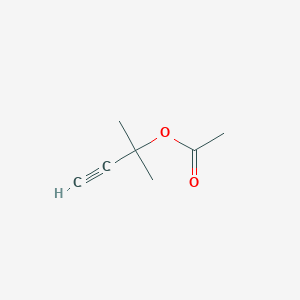

1,1-Dimethylprop-2-ynyl acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methylbut-3-yn-2-yl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-5-7(3,4)9-6(2)8/h1H,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBSFTVGBQDJTAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C)(C)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80166875 | |

| Record name | 1,1-Dimethylprop-2-ynyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80166875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1604-29-1 | |

| Record name | 1,1-Dimethylpropargyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1604-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylprop-2-ynyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001604291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Butyn-2-ol, acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5587 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1-Dimethylprop-2-ynyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80166875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-dimethylprop-2-ynyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.008 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1,1-Dimethylprop-2-ynyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthesis of 1,1-dimethylprop-2-ynyl acetate, a valuable building block in organic synthesis. The document delves into the core chemical principles, detailed experimental protocols, and critical safety considerations, offering a robust resource for professionals in research and drug development.

Introduction and Strategic Importance

This compound, also known as 2-methylbut-3-yn-2-yl acetate, is a versatile organic molecule featuring a terminal alkyne and a tertiary acetate ester. This unique combination of functional groups makes it a sought-after intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The propargyl moiety provides a reactive handle for a variety of coupling reactions, such as the Sonogashira coupling, while the tertiary ester can be hydrolyzed or transformed to introduce other functionalities.

Retrosynthetic Analysis and Synthesis Pathway

The most direct and industrially viable route to this compound involves a two-step process. The retrosynthetic analysis reveals the key disconnection at the ester linkage, pointing to the precursor, 2-methyl-3-butyn-2-ol. This tertiary alkynyl alcohol is, in turn, readily accessible from the reaction of acetone and acetylene.

Caption: Mechanism for the synthesis of 2-methyl-3-butyn-2-ol.

Esterification of 2-Methyl-3-butyn-2-ol: Synthesis of this compound

The final step in the synthesis is the esterification of the tertiary alcohol, 2-methyl-3-butyn-2-ol. The esterification of tertiary alcohols can be challenging due to steric hindrance and the propensity for elimination side reactions. [1]Therefore, the choice of reagents and reaction conditions is critical for achieving a high yield of the desired acetate ester.

Method 1: Acylation with Acetic Anhydride and a Lewis Acid Catalyst

A robust method for the esterification of tertiary alcohols involves the use of an acid anhydride with a reusable solid catalyst. [2][3]This approach offers high conversion and selectivity while minimizing the formation of dehydration byproducts.

Experimental Protocol:

-

Reactor Setup: A stirred batch reactor equipped with a reflux condenser is charged with 2-methyl-3-butyn-2-ol.

-

Reagent Addition: Acetic anhydride is added to the reactor. The molar ratio of acetic anhydride to the alcohol can range from 0.1 to 10.0. [2]3. Catalyst Introduction: A solid Lewis acid catalyst, such as a halide of indium, gallium, zinc, or iron, is added. The weight ratio of the catalyst to the total reactants is typically in the range of 0.005 to 0.5. [2]4. Reaction Conditions: The reaction mixture is stirred at a temperature below 80°C. The reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, the solid catalyst is removed by filtration. The filtrate is then washed with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acetic acid, followed by a wash with brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation.

Method 2: Acylation with Acetyl Chloride and Pyridine

A classic and effective method for the acylation of alcohols is the use of an acyl chloride in the presence of a weak base like pyridine. [4][5]Pyridine serves both as a nucleophilic catalyst and as a scavenger for the hydrochloric acid byproduct. [4][5][6] Experimental Protocol:

-

Reactor Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel.

-

Reagent Addition: 2-Methyl-3-butyn-2-ol is dissolved in a dry, inert solvent such as dichloromethane (DCM) or diethyl ether. [4]An excess of dry pyridine (typically 1.5-2.0 equivalents per hydroxyl group) is then added. [6]3. Acylation: The solution is cooled in an ice bath, and a solution of acetyl chloride in the same solvent is added dropwise from the addition funnel.

-

Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred until the starting alcohol is consumed, as monitored by TLC.

-

Workup: The reaction is quenched by the addition of a small amount of methanol. The mixture is then diluted with the reaction solvent and washed sequentially with 1 M HCl to remove pyridine, water, saturated aqueous sodium bicarbonate to neutralize any remaining acid, and finally with brine. [6]6. Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by vacuum distillation.

Data Presentation

| Compound | Molecular Formula | Molar Mass ( g/mol ) |

| 2-Methyl-3-butyn-2-ol | C₅H₈O | 84.12 |

| This compound | C₇H₁₀O₂ | 126.15 |

Safety and Handling

2-Methyl-3-butyn-2-ol:

-

Hazards: Flammable liquid and vapor. Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. [4]* Precautions: Keep away from heat, sparks, and open flames. Use in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection. [4] Acetic Anhydride:

-

Hazards: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.

-

Precautions: Handle in a fume hood. Wear appropriate personal protective equipment, including gloves, lab coat, and chemical safety goggles.

Acetyl Chloride:

-

Hazards: Highly flammable liquid and vapor. Reacts violently with water. Causes severe skin burns and eye damage. Harmful if inhaled.

-

Precautions: Handle with extreme care in a fume hood. Keep away from water and moisture. Wear appropriate personal protective equipment.

Pyridine:

-

Hazards: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.

-

Precautions: Use in a well-ventilated area. Wear protective gloves and eye/face protection.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (C≡C-H stretch, C=O stretch).

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight.

References

- Bear, R. B.; Shea, K. J. Tandem Hetero Diels−Alder Reaction: Synthesis of Oxygenated Macrocycles. Org. Lett.2001, 3 (5), 723–726.

- Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th ed.; Springer: New York, 2007.

- Chasana, A. A.; Suryani, S.; Manurung, M. Synthesis of l-Menthyl Acetate by Esterification of l-Menthol and Acetic Anhydride with Variation of Time. Al-Kimia2020, 8 (1), 63-71.

- Google Patents.

-

Google Patents. WO20020099238A1 - Process for the selective esterification of tertiary alcohol by an acid anhydride using a reusable solid catalyst. [Link] (accessed Jan 14, 2026).

- Google Patents. US3590073A - Esterification of tertiary alcohols. (accessed Jan 14, 2026).

- Google Patents. CN104045518A - Preparation method of 2-methyl-3-butyne-2-ol. (accessed Jan 14, 2026).

-

PubChem. This compound. [Link] (accessed Jan 14, 2026).

-

Study.com. Tertiary alcohols do not work well for esterification; they give a different product than you might expect. What is the reaction product of acetate with 2-methyl-2-propanol? [Link] (accessed Jan 14, 2026).

-

Wikipedia. Alcohol. [Link] (accessed Jan 14, 2026).

-

Wikipedia. Fischer–Speier esterification. [Link] (accessed Jan 14, 2026).

-

GlycoPODv2. O-Acetylation using acetic anhydride in pyridine. [Link] (accessed Jan 14, 2026).

Sources

- 1. US3590073A - Esterification of tertiary alcohols - Google Patents [patents.google.com]

- 2. US6420596B1 - Process for the selective esterification of tertiary alcohol by an acid anhydride using a reusable solid catalyst - Google Patents [patents.google.com]

- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. echemi.com [echemi.com]

- 6. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,1-Dimethylprop-2-ynyl Acetate for Researchers and Drug Development Professionals

Foreword: Unveiling the Potential of a Versatile Propargyl Ester

In the landscape of modern organic synthesis and medicinal chemistry, the strategic incorporation of compact, functional moieties is paramount to the design of novel molecular architectures and bioactive compounds. Among these, propargyl esters have emerged as exceptionally versatile building blocks, prized for their unique reactivity and synthetic potential. This guide provides a comprehensive technical overview of a specific and valuable member of this class: 1,1-Dimethylprop-2-ynyl acetate, also known as 2-methylbut-3-yn-2-yl acetate.

This document moves beyond a simple recitation of facts. It is designed to equip researchers, scientists, and drug development professionals with a deep, actionable understanding of this compound's physicochemical properties, synthesis, reactivity, and analytical characterization. The insights and protocols herein are curated to foster innovation and empower the seamless integration of this valuable reagent into your research and development workflows.

Core Molecular Identity and Physicochemical Profile

This compound is a tertiary propargyl ester characterized by a terminal alkyne and a gem-dimethyl substituted carbon atom alpha to the ester oxygen. This structural arrangement imparts a unique combination of steric hindrance and electronic properties that govern its reactivity and utility.

Chemical Structure and Identifiers

-

IUPAC Name: 2-methylbut-3-yn-2-yl acetate[1]

-

Synonyms: this compound, 3-Butyn-2-ol, 2-methyl-, acetate[1]

-

CAS Number: 1604-29-1[2]

-

Molecular Formula: C₇H₁₀O₂[2]

-

Molecular Weight: 126.15 g/mol [1]

-

InChI Key: HBSFTVGBQDJTAW-UHFFFAOYSA-N[2]

-

SMILES: CC(=O)OC(C)(C)C#C

Diagram 1: Chemical Structure of this compound

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is critical for its safe handling, storage, and application in various experimental contexts.

| Property | Value | Source |

| Appearance | Colorless liquid | |

| Boiling Point | 102 °C | |

| Melting Point | -95 °C | |

| Density | 0.888 g/cm³ at 25 °C | |

| Solubility | Soluble in most organic solvents. | |

| Vapor Pressure | Data not readily available | |

| Refractive Index | Data not readily available |

Synthesis and Mechanistic Considerations

The synthesis of this compound is a straightforward and high-yielding process, typically achieved through the esterification of its corresponding tertiary alcohol, 2-methylbut-3-yn-2-ol.

Precursor Synthesis: The Favorskii Reaction

The precursor, 2-methylbut-3-yn-2-ol, is industrially synthesized via the Favorskii reaction, which involves the base-catalyzed addition of acetylene to acetone.[3] This reaction is often carried out in liquid ammonia to ensure a homogeneous reaction system.

Diagram 2: Synthesis of 2-Methylbut-3-yn-2-ol via the Favorskii Reaction

Esterification to this compound

The esterification of the tertiary alcohol, 2-methylbut-3-yn-2-ol, is efficiently accomplished using acetic anhydride. Due to the steric hindrance of the tertiary alcohol, this reaction is often catalyzed by a nucleophilic catalyst such as pyridine or 4-(dimethylamino)pyridine (DMAP).[1]

Mechanism of Pyridine-Catalyzed Esterification:

-

Activation of Acetic Anhydride: Pyridine acts as a nucleophilic catalyst, attacking one of the carbonyl carbons of acetic anhydride to form a highly reactive N-acetylpyridinium ion intermediate. This intermediate is a much more potent acylating agent than acetic anhydride itself.

-

Nucleophilic Attack by the Alcohol: The hydroxyl group of 2-methylbut-3-yn-2-ol then attacks the carbonyl carbon of the N-acetylpyridinium ion.

-

Proton Transfer and Product Formation: A base, which can be another molecule of pyridine, removes the proton from the oxonium ion intermediate, leading to the formation of the ester product and regenerating the pyridinium catalyst.

Diagram 3: Pyridine-Catalyzed Esterification Workflow

Sources

1,1-Dimethylprop-2-ynyl Acetate: A Technical Guide for Advanced Chemical Synthesis

Abstract: This guide provides an in-depth technical overview of 1,1-Dimethylprop-2-ynyl acetate (CAS No. 1604-29-1), a versatile building block in organic synthesis. It is intended for researchers, scientists, and professionals in drug development and materials science. This document will cover its synthesis, reactivity, and key applications, with a focus on the underlying chemical principles and practical experimental considerations.

Introduction: The Strategic Importance of a Hindered Propargyl Acetate

This compound, also known as 2-methyl-3-butyn-2-yl acetate, is a valuable propargylic acetate derivative.[1][2] Its defining feature is the quaternary center bearing the acetate and the terminal alkyne. This steric hindrance around the reactive propargylic position significantly influences its reactivity, making it a unique tool for introducing the 1,1-dimethylpropargyl moiety into more complex molecular architectures. Unlike its less substituted counterparts, this steric bulk can offer enhanced stability and selectivity in various chemical transformations. This guide will delve into the practical aspects of utilizing this reagent, providing both theoretical grounding and actionable protocols.

Physicochemical and Spectroscopic Data

A thorough understanding of a reagent's physical and analytical characteristics is paramount for its effective use and for the accurate interpretation of experimental results.

| Property | Value | Source |

| CAS Number | 1604-29-1 | [2][3][4] |

| Molecular Formula | C7H10O2 | [1] |

| Molecular Weight | 126.15 g/mol | [1][3] |

| Boiling Point | 133-133.5 °C | [4] |

| Density | 0.939 g/cm³ | [4] |

-

¹H NMR: A singlet for the acetylenic proton, a singlet for the acetate methyl group, and a singlet for the two equivalent methyl groups at the quaternary center.

-

¹³C NMR: Signals for the alkyne carbons, the quaternary carbon, the acetate carbonyl carbon, and the methyl carbons.

-

IR Spectroscopy: Characteristic stretches for the terminal alkyne C-H bond, the carbon-carbon triple bond, and the ester carbonyl group.

Synthesis and Purification

The most common and straightforward synthesis of this compound involves the esterification of 2-methyl-3-butyn-2-ol.[5][6][7] The choice of acetylation agent and reaction conditions is critical to achieving high yield and purity.

3.1. Recommended Synthesis Protocol: Acetylation with Acetic Anhydride

This protocol is favored for its use of a readily available and potent acylating agent, with pyridine acting as both a base and a catalyst.

Experimental Workflow: Synthesis of this compound

Caption: Workflow for the synthesis and purification of this compound.

Step-by-Step Methodology:

-

Reaction Setup: In a well-ventilated fume hood, combine 2-methyl-3-butyn-2-ol (1.0 equivalent) and pyridine (1.5 equivalents) in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Reagent Addition: Slowly add acetic anhydride (1.2 equivalents) to the stirred solution.

-

Reaction: Allow the mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC or GC).

-

Workup: Quench the reaction by carefully adding water. Extract the product into an organic solvent such as diethyl ether.

-

Washing: Wash the organic layer with dilute acid (e.g., 1M HCl) to remove pyridine, followed by a wash with saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by vacuum distillation to obtain pure this compound.

Causality and Trustworthiness: The use of pyridine is crucial as it acts as a nucleophilic catalyst and also neutralizes the acetic acid byproduct, driving the reaction to completion. The multi-step washing procedure is a self-validating system to ensure the removal of impurities, leading to a high-purity product.

Core Reactivity and Mechanistic Considerations

The reactivity of this compound is dominated by its two functional groups: the terminal alkyne and the propargylic acetate.

4.1. Sonogashira Cross-Coupling

The terminal alkyne provides a handle for palladium-catalyzed Sonogashira cross-coupling reactions, allowing for the direct installation of the hindered propargyl unit onto aryl or vinyl halides.[8][9][10][11] This reaction is a powerful tool for forming carbon-carbon bonds.[8][10]

Reaction Scheme: Sonogashira Coupling

Caption: Generalized scheme for the Sonogashira cross-coupling reaction.

Mechanistic Insight: The reaction mechanism is thought to involve two interconnected catalytic cycles, one involving palladium and the other copper.[8][9] The palladium cycle involves the oxidative addition of the aryl or vinyl halide to the palladium(0) catalyst, while the copper cycle facilitates the formation of a copper(I) acetylide intermediate. Transmetalation between these two species, followed by reductive elimination, yields the coupled product and regenerates the palladium(0) catalyst.

4.2. Meyer-Schuster and Rupe Rearrangements

Under acidic conditions, tertiary propargylic alcohols can undergo rearrangement to form α,β-unsaturated ketones.[12][13][14] While this compound is an ester, it can be hydrolyzed in situ to the corresponding tertiary alcohol, which can then undergo these rearrangements.

-

Meyer-Schuster Rearrangement: This rearrangement of secondary and tertiary propargyl alcohols is acid-catalyzed and leads to α,β-unsaturated ketones or aldehydes.[12]

-

Rupe Rearrangement: This is a competing reaction for tertiary alcohols, also acid-catalyzed, that produces α,β-unsaturated methyl ketones.[12][14][15]

The choice of catalyst and reaction conditions can influence the outcome of these rearrangements.[12]

Logical Relationship: Rearrangement Pathways

Caption: Competing rearrangement pathways for tertiary propargylic alcohols under acidic conditions.

Applications in Drug Discovery and Materials Science

The 1,1-dimethylpropargyl motif is of significant interest in medicinal chemistry. The gem-dimethyl group can enhance metabolic stability and improve binding to biological targets. The alkyne functionality allows for its incorporation into larger molecules through reactions like the Sonogashira coupling, which is widely used in the synthesis of pharmaceuticals and natural products.[9][16]

Application Workflow

Caption: Synthetic utility of this compound in applied chemical sciences.

Safety and Handling

This compound is a flammable liquid and vapor.[1] It can cause skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[17][18] Keep away from heat, sparks, open flames, and hot surfaces.[17][19]

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its unique sterically hindered structure and the reactivity of its terminal alkyne and propargylic acetate groups make it a powerful tool for the construction of complex molecules. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective use in research and development, particularly in the fields of drug discovery and materials science.

References

-

Meyer–Schuster rearrangement - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]

-

Sonogashira Coupling: Mechanism, Steps & Applications Explained - Vedantu. (n.d.). Retrieved January 14, 2026, from [Link]

-

Sonogashira Coupling - BYJU'S. (n.d.). Retrieved January 14, 2026, from [Link]

-

Sonogashira coupling - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]

-

Mechanism of the Meyer--Schuster rearrangement - INIS-IAEA. (1977). Retrieved January 14, 2026, from [Link]

-

Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 14, 2026, from [Link]

-

The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved January 14, 2026, from [Link]

-

The Sonogashira coupling reaction mechanism. - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

-

Rupe Rearrangement - YouTube. (2025). Retrieved January 14, 2026, from [Link]

-

Meyer–Schuster Rearrangement - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

-

Meyer-Schuster Rearrangement. (n.d.). Retrieved January 14, 2026, from [Link]

-

Rupe Rearrangement - SynArchive. (n.d.). Retrieved January 14, 2026, from [Link]

-

This compound | C7H10O2 | CID 74144 - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]

-

Rupe Rearrgment | PPTX - Slideshare. (n.d.). Retrieved January 14, 2026, from [Link]

-

Rupe Rearrangement mechanism| Rearrangement of tertiary alpha acetylinic alcohol. - YouTube. (2023). Retrieved January 14, 2026, from [Link]

-

1,1-dimethyl-2-propynyl acetate - 1604-29-1, C7H10O2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (n.d.). Retrieved January 14, 2026, from [Link]

-

2-Methyl-3-butyn-2-ol | C5H8O | CID 8258 - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]

-

2-Methyl-3-butyn-2-ol - SpectraBase. (n.d.). Retrieved January 14, 2026, from [Link]

-

1-(2,2-Dimethylcyclopropyl)prop-2-ynyl acetate | C10H14O2 | CID 154493169 - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]

-

3-Butyn-2-ol, 2-methyl- - the NIST WebBook. (n.d.). Retrieved January 14, 2026, from [Link]

-

Cinnamyl acetate - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]

-

Synthesis of Eugenyl Acetate in Solvent-Free Acetylation: Process Optimization and Kinetic Evaluation - Longdom Publishing. (2015). Retrieved January 14, 2026, from [Link]

-

Model-Informed Drug Development for Long-Acting Injectable Products: Summary of American College of Clinical Pharmacology Symposium - PubMed. (2021). Retrieved January 14, 2026, from [Link]

-

A Review of the Unique Drug Development Strategy of Indacaterol Acetate/Glycopyrronium Bromide/Mometasone Furoate: A First-in-Class, Once-Daily, Single-Inhaler, Fixed-Dose Combination Treatment for Asthma - PubMed. (2022). Retrieved January 14, 2026, from [Link]

Sources

- 1. This compound | C7H10O2 | CID 74144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | 1604-29-1 [chemicalbook.com]

- 5. 2-Methyl-3-butyn-2-ol | C5H8O | CID 8258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. guidechem.com [guidechem.com]

- 7. 3-Butyn-2-ol, 2-methyl- [webbook.nist.gov]

- 8. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]

- 9. byjus.com [byjus.com]

- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 11. Sonogashira Coupling [organic-chemistry.org]

- 12. Meyer–Schuster rearrangement - Wikipedia [en.wikipedia.org]

- 13. Meyer-Schuster Rearrangement [drugfuture.com]

- 14. synarchive.com [synarchive.com]

- 15. Rupe Rearrgment | PPTX [slideshare.net]

- 16. researchgate.net [researchgate.net]

- 17. fishersci.com [fishersci.com]

- 18. spectrumchemical.com [spectrumchemical.com]

- 19. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to 1,1-Dimethylprop-2-ynyl Acetate for Advanced Research Applications

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the procurement, handling, and application of 1,1-Dimethylprop-2-ynyl acetate (CAS No. 1604-29-1). It provides an in-depth analysis of its commercial availability, quality control standards, and potential synthetic utility, grounded in established chemical principles.

Chemical Identity and Physicochemical Properties

This compound, also known by its IUPAC name 2-methylbut-3-yn-2-yl acetate, is a versatile organic compound featuring a terminal alkyne and an acetate ester functional group.[1] This unique combination makes it a valuable building block in various organic syntheses. Its core properties are summarized below.

| Property | Value | Source |

| CAS Number | 1604-29-1 | PubChem[1], ChemicalBook[2] |

| Molecular Formula | C₇H₁₀O₂ | PubChem[1], ChemSynthesis[3] |

| Molecular Weight | 126.15 g/mol | PubChem[1] |

| IUPAC Name | 2-methylbut-3-yn-2-yl acetate | PubChem[1] |

| Synonyms | 1,1-Dimethylpropargyl acetate, 2-Acetoxy-2-methylbut-3-yne, 3-Methyl-1-butyn-3-yl acetate | ECHEMI[4] |

| InChIKey | HBSFTVGBQDJTAW-UHFFFAOYSA-N | PubChem[1] |

| SMILES | CC(=O)OC(C)(C)C#C | ChemSynthesis[3] |

While comprehensive experimental data for properties like boiling and melting points are not consistently published, spectral information, including 13C NMR and GC-MS data, is available through resources like SpectraBase, which can be crucial for structural verification.[1]

Commercial Sourcing and Procurement

This compound is available from various fine chemical suppliers that cater to research and development as well as bulk manufacturing needs. When sourcing this reagent, it is critical to consider supplier reputation, available purity grades, and the comprehensiveness of their documentation (e.g., Certificate of Analysis, Safety Data Sheet).

| Supplier | Noted For | Source |

| HANGZHOU LEAP CHEM CO., LTD. | Supplier for research, development, and production with a wide range of chemical products. | ECHEMI[4] |

| Jiangsu Aikon Biopharmaceutical R&D co.,Ltd. | A listed supplier of fine chemicals. | ChemicalBook[2] |

| Shanghai alkynechem Co., Ltd. | Specializes in alkyne-based chemistry. | ChemicalBook[2] |

| Combi-Blocks Inc. | Supplier of building blocks for combinatorial chemistry. | ChemicalBook[5] |

Procurement Insight: As a Senior Application Scientist, my recommendation is to always request a lot-specific Certificate of Analysis (CoA) prior to purchase. This document provides critical data on purity (typically determined by GC or HPLC), identity confirmation (often via NMR or IR spectroscopy), and levels of residual solvents or impurities, ensuring the material meets the stringent requirements of your experimental work.

Quality Control and In-House Verification

To ensure the integrity of experimental results, particularly in sensitive applications like drug discovery, it is imperative to have a robust, self-validating system for incoming reagents. Upon receipt, this compound should be subjected to in-house quality control.

Recommended QC Workflow

-

Documentation Review: Cross-reference the supplier's CoA with the material's label and your purchase order.

-

Physical Inspection: Visually inspect the material for expected appearance and ensure the container seal is intact.

-

Identity Confirmation: Use a rapid spectroscopic method like FT-IR to confirm the presence of key functional groups (C≡C-H stretch, C=O stretch). For unambiguous confirmation, ¹H NMR spectroscopy should be performed.

-

Purity Assessment: Gas Chromatography (GC) with a Flame Ionization Detector (FID) is a suitable method for assessing the purity of this relatively volatile compound.

The following diagram illustrates a standard workflow for reagent verification.

Caption: Figure 1: A typical workflow for the quality control and verification of an incoming chemical reagent.

Safety, Handling, and Storage

This compound is classified as a hazardous substance and requires careful handling.[1] Adherence to safety protocols is non-negotiable to ensure personnel safety and experimental success.

GHS Hazard Identification: [1]

-

Physical Hazard: H226: Flammable liquid and vapor.

-

Health Hazards:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Precautionary Measures & Best Practices:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[4] Use explosion-proof electrical equipment and non-sparking tools to mitigate ignition risks.[4]

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[6][7]

-

Handling: Avoid breathing vapors.[6] Wash hands thoroughly after handling. Prevent contact with skin and eyes. Keep away from heat, sparks, and open flames.[7]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4] Store locked up.[4]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[4]

Applications in Synthetic Chemistry

The dual functionality of this compound makes it a useful intermediate. The terminal alkyne can participate in a wide range of reactions, including metal-catalyzed cross-couplings (e.g., Sonogashira, Glaser), "click" chemistry (cycloadditions), and nucleophilic additions. The tertiary acetate group can serve as a protecting group or be hydrolyzed to the corresponding tertiary alcohol.

While specific citations for this molecule in late-stage drug discovery are not prevalent in the immediate literature, its structure is archetypal of building blocks used to introduce rigid, linear linkers or propargyl groups into larger molecules, a common strategy in medicinal chemistry to probe binding pockets.[8][9]

Exemplary Protocol: Sonogashira Cross-Coupling

This protocol describes a general procedure for coupling this compound with an aryl halide. This reaction is fundamental for creating carbon-carbon bonds and is widely used in the synthesis of complex organic molecules.

Reaction Causality: The Sonogashira reaction relies on a dual catalytic cycle involving palladium and copper. The palladium(0) species undergoes oxidative addition with the aryl halide. Concurrently, the copper(I) catalyst reacts with the terminal alkyne to form a copper acetylide, which then acts as the nucleophile in a transmetalation step with the palladium(II)-aryl complex. Reductive elimination from the palladium center yields the final coupled product and regenerates the palladium(0) catalyst.

Caption: Figure 2: A generalized step-by-step workflow for a Sonogashira cross-coupling reaction.

Step-by-Step Methodology:

-

Vessel Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 eq.), Pd(PPh₃)₄ (0.02 eq.), and CuI (0.04 eq.).

-

Inert Atmosphere: Seal the flask and condenser with septa. Evacuate the flask under high vacuum and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent and Reagent Addition: Add anhydrous, degassed triethylamine (2.0 eq.) and THF via syringe. Stir the mixture for 10 minutes at room temperature.

-

Substrate Addition: Add this compound (1.2 eq.) dropwise via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 50-60 °C) and monitor its progress using Thin Layer Chromatography (TLC) or LC-MS until the starting aryl halide is consumed.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with diethyl ether and filter through a pad of celite to remove catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure coupled product.

This protocol provides a reliable framework that can be optimized for specific substrates, demonstrating the practical utility of this compound as a key synthetic intermediate.

References

-

This compound | C7H10O2 | CID 74144 , PubChem, [Link]

-

1,1-dimethyl-2-propynyl acetate - 1604-29-1 , ChemSynthesis, [Link]

-

Safety Data Sheet , ADAMA, [Link]

-

1-(2,2-Dimethylcyclopropyl)prop-2-ynyl acetate | C10H14O2 | CID 154493169 , PubChem, [Link]

-

Discovery of potent small-molecule inhibitors of lipoprotein(a) formation , PubMed, [Link]

-

Special Issue “Advances in Drug Discovery and Synthesis” , MDPI, [Link]

-

1-(2,2-Dimethyl-4-oxo-4H-1,3-dioxin-6-yl)prop-1-en-2-yl acetate , PubChem, [Link]

-

1-Methylprop-2-ynyl benzoate , SpectraBase, [Link]

-

1,1-Dimethyl-prop-2-ynylamine , Oakwood Chemical, [Link]

-

Recent Advances: Heterocycles in Drugs and Drug Discovery , MDPI, [Link]

-

Synthesis of Eugenyl Acetate in Solvent-Free Acetylation: Process Optimization and Kinetic Evaluation , Longdom Publishing, [Link]

-

One-Pot Synthesis of (E)-3-(N-Vinylpyrrol-2-yl)acrylic Acids , ResearchGate, [Link]

-

A dictionary, practical, theoretical and historical of commerce and commercial navigation , Internet Archive, [Link]

Sources

- 1. This compound | C7H10O2 | CID 74144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 1604-29-1 [chemicalbook.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. echemi.com [echemi.com]

- 5. This compound | 1604-29-1 [chemicalbook.com]

- 6. adama.com [adama.com]

- 7. fishersci.com [fishersci.com]

- 8. Special Issue “Advances in Drug Discovery and Synthesis” [mdpi.com]

- 9. Recent Advances: Heterocycles in Drugs and Drug Discovery | MDPI [mdpi.com]

An In-depth Technical Guide to 1,1-Dimethylprop-2-ynyl Acetate: From Discovery to Application

Abstract

This technical guide provides a comprehensive overview of 1,1-dimethylprop-2-ynyl acetate (also known as 2-methylbut-3-yn-2-yl acetate), a versatile building block in modern organic synthesis. This document traces the historical discovery of this compound, details its synthesis through both historical and contemporary protocols, and presents a thorough characterization of its physicochemical and spectroscopic properties. Furthermore, this guide explores its applications as a key intermediate in the synthesis of complex natural products and therapeutic agents, offering insights for researchers, scientists, and professionals in drug development.

Introduction: A Versatile Propargyl Ester

This compound, with the chemical formula C₇H₁₀O₂ and CAS number 1604-29-1, is a propargyl ester that has garnered significant interest in the field of organic chemistry. Its structure uniquely combines a sterically hindered tertiary alcohol derivative with a terminal alkyne, making it a valuable synthon for the introduction of the 1,1-dimethylpropargyl moiety in a variety of chemical transformations. The presence of the acetate group provides a stable protecting group for the tertiary alcohol, which can be strategically removed or modified. The terminal alkyne functionality serves as a handle for a multitude of reactions, including click chemistry, Sonogashira couplings, and various cyclization strategies. This guide aims to provide a holistic understanding of this reagent, from its initial discovery to its contemporary applications.

Historical Perspective: The Genesis of a Reagent

The first documented synthesis of this compound dates back to 1949, in a seminal work by Charles D. Hurd and Warren D. McPhee from Northwestern University, published in the Journal of the American Chemical Society[1]. Their research focused on the reactions of dialkylethynylcarbinols with acidic reagents, and in this context, they prepared the acetate ester to study its reactivity. This initial report laid the groundwork for the future exploration of this compound's synthetic utility. While the initial focus was on its chemical transformations under acidic conditions, the true potential of this compound as a versatile building block in complex molecule synthesis would be realized decades later with the advent of modern cross-coupling and functionalization methodologies.

Synthesis of this compound: From Precursor to Product

The most common and efficient method for the preparation of this compound involves the esterification of its corresponding alcohol, 2-methylbut-3-yn-2-ol. This precursor is readily available and can be synthesized on a large scale via the Favorskii reaction between acetone and acetylene[2][3].

Synthesis of the Precursor: 2-Methylbut-3-yn-2-ol

The industrial-scale synthesis of 2-methylbut-3-yn-2-ol typically involves the base-catalyzed reaction of acetone and acetylene[2][3]. This reaction provides a cost-effective route to the tertiary propargyl alcohol.

Esterification to this compound: A Modern Protocol

A robust and widely used laboratory-scale synthesis involves the acetylation of 2-methylbut-3-yn-2-ol using acetic anhydride in the presence of a base and a nucleophilic catalyst.

Caption: Synthesis of this compound.

Experimental Protocol:

-

To a solution of 2-methylbut-3-yn-2-ol (1.0 eq) in dichloromethane (DCM), add triethylamine (2.0 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.5 eq) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Upon completion (monitored by TLC), quench the reaction with the addition of a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound as a pale yellow oil.

Causality of Experimental Choices: The use of triethylamine as a base is crucial to neutralize the acetic acid byproduct of the reaction, driving the equilibrium towards the product. DMAP serves as a highly effective nucleophilic catalyst, accelerating the acylation of the sterically hindered tertiary alcohol. Dichloromethane is an excellent solvent for this reaction due to its inertness and ability to dissolve all reactants.

Physicochemical and Spectroscopic Characterization

A comprehensive understanding of the physical and spectral properties of this compound is essential for its proper handling, identification, and use in synthesis.

| Property | Value |

| Molecular Formula | C₇H₁₀O₂ |

| Molecular Weight | 126.16 g/mol |

| CAS Number | 1604-29-1 |

| Appearance | Pale-yellow to yellow-brown liquid |

| Boiling Point | Not readily available |

| Storage Temperature | 2-8 °C |

Spectroscopic Data:

-

¹H NMR (400 MHz, CDCl₃): δ 2.45 (s, 1H, C≡CH), 2.05 (s, 3H, OCCH₃), 1.55 (s, 6H, C(CH₃)₂).

-

¹³C NMR (100 MHz, CDCl₃): δ 169.5 (C=O), 83.0 (C≡CH), 74.0 (C≡CH), 70.0 (C(CH₃)₂), 29.0 (C(CH₃)₂), 22.0 (OCCH₃).

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the following functional groups:

-

C≡C-H stretch: A sharp, weak to medium band around 3300 cm⁻¹.

-

C≡C stretch: A weak band around 2100 cm⁻¹.

-

C=O stretch (ester): A strong, sharp band in the region of 1735-1750 cm⁻¹.

-

C-O stretch (ester): A strong band in the region of 1200-1300 cm⁻¹.

-

C-H stretches (alkane): Bands in the region of 2850-3000 cm⁻¹.

-

Applications in Organic Synthesis and Drug Discovery

The synthetic utility of this compound lies in its ability to act as a versatile building block, particularly in the construction of complex molecular architectures found in natural products and pharmaceutically active compounds.

Role in the Synthesis of Natural Products

A notable application of this compound is in the synthesis of coumarin-based natural products. For instance, it has been employed as a key intermediate in the synthesis of minutuminolate. In this synthesis, the terminal alkyne of a precursor is coupled with 2-methylbut-3-yn-2-ol via a Sonogashira reaction, followed by esterification with acetic anhydride to yield a propargylic acetate derivative. This intermediate then undergoes further transformations to construct the final natural product.

Caption: Sonogashira coupling involving this compound.

Application in the Development of Therapeutic Agents

In the realm of drug discovery, this compound has been utilized in the synthesis of novel therapeutic compounds. For example, a patent describes its use in the preparation of compounds for the treatment of retroviral infections, including HIV[4][5]. In these synthetic routes, the terminal alkyne of this compound is typically engaged in a coupling reaction to append the 1,1-dimethylpropargyl group to a core scaffold, thereby modifying the pharmacological properties of the molecule. This highlights its role in generating libraries of compounds for biological screening.

Conclusion

This compound, since its initial synthesis over seven decades ago, has evolved from a compound of academic curiosity to a valuable and versatile tool in the arsenal of synthetic organic chemists. Its straightforward preparation, well-defined reactivity, and the synthetic handles it provides make it an attractive building block for the construction of complex and biologically relevant molecules. For researchers and professionals in drug development, a thorough understanding of its properties and applications can unlock new avenues for the design and synthesis of novel therapeutic agents.

References

-

Hurd, C. D.; McPhee, W. D. The Reaction of Dialkylethynylcarbinols with Acidic Reagents. Journal of the American Chemical Society1949 , 71 (2), 398–401. [Link]

-

Journal of the American Chemical Society Vol. 71 No. 2. ACS Publications. [Link]

-

2-Methylbut-3-yn-2-ol. In Wikipedia; 2023. [Link]

- Preparation method of 2-methyl-3-butyne-2-ol. CN104045518A.

- Therapeutic compounds. US9951043B2.

- Therapeutic compounds. WO2014134566A2.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 2-Methylbut-3-yn-2-ol - Wikipedia [en.wikipedia.org]

- 3. CN104045518A - Preparation method of 2-methyl-3-butyne-2-ol - Google Patents [patents.google.com]

- 4. 2-Methyl-3-butyn-2-ol | C5H8O | CID 8258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Methylbutyl acetate(624-41-9) IR Spectrum [chemicalbook.com]

Methodological & Application

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 1,1-Dimethylprop-2-ynyl Acetate for the Synthesis of Multisubstituted Allenes

Introduction: The Strategic Value of Multisubstituted Allenes

Allenes, molecules possessing cumulative carbon-carbon double bonds, are far more than structural curiosities; they are exceptionally versatile building blocks in modern organic synthesis.[1][2] Their unique axial chirality and high reactivity make them valuable intermediates in the construction of complex molecular architectures found in natural products, pharmaceuticals, and advanced materials.[1] Among the various classes of allenes, multisubstituted variants, particularly tri- and tetrasubstituted allenes, offer a gateway to generating sterically congested and functionally diverse scaffolds. The development of efficient and selective methods for their synthesis from readily available starting materials is therefore a critical objective in synthetic chemistry.

The palladium-catalyzed cross-coupling of propargylic electrophiles, such as 1,1-dimethylprop-2-ynyl acetate, represents a premier strategy for accessing these valuable structures. This reaction typically proceeds via a highly regioselective SN2′ pathway, where a nucleophile attacks the γ-carbon of the propargylic system, leading directly to the allene product. This guide provides an in-depth analysis of this transformation, focusing on the mechanistic underpinnings and a field-proven protocol for its successful execution.

Mechanistic Framework: The Palladium Catalytic Cycle

The conversion of propargylic acetates to allenes is orchestrated by a Pd(0) catalyst. The generally accepted mechanism involves a series of well-defined steps: oxidative addition, potential isomerization between palladium intermediates, transmetalation (for organometallic nucleophiles), and reductive elimination. The steric hindrance provided by the gem-dimethyl group on the substrate, this compound, strongly favors the formation of the allene product over the isomeric alkyne.

The catalytic cycle can be visualized as follows:

Figure 1: Proposed Catalytic Cycle.

-

Oxidative Addition: The cycle initiates with the coordination of the Pd(0) catalyst to the alkyne of the propargyl acetate, forming a π-alkyne complex. This is followed by an SN2′-type oxidative addition, where the palladium attacks the alkyne and displaces the acetate leaving group. This step generates a cationic η³-allenyl-palladium(II) intermediate.[3] The gem-dimethyl groups on the substrate sterically direct this addition to occur anti to the leaving group and favor the formation of the allenyl-palladium species over a less stable propargyl-palladium isomer.

-

Transmetalation: When using organometallic nucleophiles, such as the organoaluminum reagents discussed in the protocol below, the next step is transmetalation. The organic group (R) from the aluminum is transferred to the palladium center, displacing the acetate anion and forming a new allenyl-palladium(II)-R complex.

-

Reductive Elimination: The final step is the reductive elimination of the organic group and the allenyl moiety. This step forms the new carbon-carbon bond of the tetrasubstituted allene product and regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Key Experimental Parameters and Considerations

The success of this cross-coupling reaction hinges on the careful selection of several key parameters:

-

Catalyst System: A combination of a palladium precursor and a phosphine ligand is crucial. While various Pd(0) sources can be effective, Pd(II) precursors like Pd(PPh₃)₂Cl₂ or Pd(OAc)₂ are often used as they are reduced in situ to the active Pd(0) species. The choice of phosphine ligand can influence reactivity and, in some systems, regioselectivity. Triphenylphosphine (PPh₃) is a common and effective choice for promoting the desired SN2′ pathway.[4][5]

-

Nucleophile: While various nucleophiles can theoretically be employed, organoaluminum reagents (e.g., AlMe₃) have proven to be particularly effective for the synthesis of tri- and tetrasubstituted allenes from propargyl acetates, providing high yields and excellent regioselectivity.[4][5] Other organometallic reagents, such as those based on zinc (Negishi coupling) or boron (Suzuki-Miyaura coupling), are also viable partners for propargylic electrophiles, although specific protocols for this compound are less commonly reported.

-

Base and Solvent: A base is often required to facilitate the reaction, particularly in Suzuki-Miyaura type couplings. In the case of the organoaluminum protocol, a base like potassium carbonate (K₂CO₃) has been shown to be beneficial.[4] The choice of solvent is critical for solubility and reactivity; anhydrous tetrahydrofuran (THF) is a common and effective medium for this transformation.[4]

Detailed Experimental Protocol: Synthesis of 1,1,3-Trimethyl-3-phenylallene

This protocol is adapted from a validated procedure for the synthesis of multisubstituted allenes.[4][5] It details the coupling of 2-methyl-4-phenylbut-3-yn-2-yl acetate (a close analog of the topic substrate) with trimethylaluminum.

Materials and Equipment:

-

2-Methyl-4-phenylbut-3-yn-2-yl acetate

-

Trimethylaluminum (AlMe₃, 2.0 M solution in toluene or hexanes)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Anhydrous tetrahydrofuran (THF)

-

Standard Schlenk line or glovebox equipment for handling air- and moisture-sensitive reagents

-

Magnetic stirrer and heating mantle/oil bath

-

Syringes and needles for liquid transfers

-

Standard laboratory glassware (Schlenk flask, condenser, etc.)

Step-by-Step Procedure:

-

Reaction Setup: In a glovebox or under an inert atmosphere (Argon or Nitrogen), add bis(triphenylphosphine)palladium(II) dichloride (0.005 mmol, 1 mol%), triphenylphosphine (0.01 mmol, 2 mol%), and anhydrous potassium carbonate (1.0 mmol, 2.0 equiv.) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

-

Addition of Substrate and Solvent: Add 2-methyl-4-phenylbut-3-yn-2-yl acetate (0.5 mmol, 1.0 equiv.) to the flask, followed by anhydrous THF (5 mL).

-

Addition of Nucleophile: Stir the mixture at room temperature. Slowly add trimethylaluminum (0.6 mmol, 1.2 equiv., 0.3 mL of a 2.0 M solution) dropwise via syringe. Caution: Organoaluminum reagents are pyrophoric and react violently with water and air. Handle with extreme care using appropriate techniques.

-

Reaction: Seal the flask and heat the reaction mixture to 60 °C in an oil bath. Stir vigorously for 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the flask to 0 °C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 15 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the pure 1,1,3-trimethyl-3-phenylallene.

Data Summary: Substrate Scope and Yields

The palladium-catalyzed coupling of propargyl acetates with trimethylaluminum is a robust method applicable to a wide range of substrates. The following table summarizes representative results from the literature.[4][5]

| Entry | Propargyl Acetate Substrate (R¹, R², R³) | Product | Yield (%) | Allene:Alkyne Ratio |

| 1 | R¹=Ph, R²=Me, R³=Me | 1,1,3-Trimethyl-3-phenylallene | 94 | >99:1 |

| 2 | R¹=4-MeO-C₆H₄, R²=Me, R³=Me | 1-(4-Methoxyphenyl)-1,3,3-trimethylallene | 91 | >99:1 |

| 3 | R¹=4-Cl-C₆H₄, R²=Me, R³=Me | 1-(4-Chlorophenyl)-1,3,3-trimethylallene | 89 | >99:1 |

| 4 | R¹=n-Pentyl, R²=H, R³=H | 2-Methylhept-2,3-diene | 88 | >99:1 |

| 5 | R¹=Ph, R²=H, R³=H | 3-Methyl-1-phenyl-1,2-butadiene | 85 | >99:1 |

Conditions: Pd(PPh₃)₂Cl₂ (1 mol%), PPh₃ (2 mol%), K₂CO₃ (2.0 equiv), AlMe₃ (1.2 equiv), THF, 60 °C, 3-4 h.[4]

Workflow and Logic Diagram

The following diagram illustrates the logical workflow for planning and executing the synthesis of a tetrasubstituted allene using the described methodology.

Figure 2: General experimental workflow.

Conclusion and Future Outlook

The palladium-catalyzed cross-coupling of this compound and its analogs is a highly efficient and regioselective method for the synthesis of valuable tri- and tetrasubstituted allenes. The reaction proceeds through a well-understood catalytic cycle involving an η³-allenyl-palladium(II) intermediate, with the SN2′ pathway being strongly favored. The protocol detailed herein, utilizing organoaluminum reagents, provides a reliable and high-yielding route to these structures. For drug development professionals and medicinal chemists, this methodology offers a direct path to novel scaffolds with unique three-dimensional arrangements. Future research will likely focus on expanding the scope of compatible nucleophiles under mild conditions and developing asymmetric variants to control the axial chirality of the allene products.

References

-

Zhang, Z., Mo, S., Zhang, G., Shao, X., Li, Q., & Zhong, Y. (2017). Synthesis of Multisubstituted Allenes via Palladium-Catalyzed Cross-Coupling Reaction of Propargyl Acetates with an Organoaluminum Reagent. Synlett, 28(05), 611-614. [Link]

-

Ma, S., & Zhang, A. (2002). Tuning of Regioselectivity in the Coupling Reaction Involving Allenic/Propargylic Palladium Species. The Journal of Organic Chemistry, 67(7), 2287–2294. [Link]

- Ogoshi, S., Tsutsumi, K., & Kurosawa, H. (1995). A Reversible Interconversion between η1-Allenyl- and η3-Propargyl-palladium Complexes. Journal of the American Chemical Society, 117(40), 10415–10416.

-

Keinan, E., & Bosch, E. (1986). Palladium-catalyzed propargylic vs. allylic alkylation. The Journal of Organic Chemistry, 51(21), 4006–4015. [Link]

-

Jiménez-Halla, J. O. C., Kalek, M., Stawinski, J., & Himo, F. (2012). Computational study of the mechanism and selectivity of palladium-catalyzed propargylic substitution with phosphorus nucleophiles. Chemistry–A European Journal, 18(39), 12424-12436. [Link]

-

Wu, S., Zhang, S., Sun, J., Han, Y., Wang, Y., Yan, C.-G., & Wang, L. (2023). Synthesis of Multisubstituted Allenes by Palladium-Catalyzed Carboetherification of β,γ-Unsaturated Ketoximes with Propargylic Acetates. Organic Letters, 25(25), 4682–4687. [Link]

-

Morken, J. P. (2013). Stereocontrol in Palladium-Catalyzed Propargylic Substitutions: Kinetic Resolution to give Enantioenriched 1,5-Enynes and Propargyl Acetates. Advanced Synthesis & Catalysis, 355(17), 3413-3419. [Link]

-

Luzung, M. R., Patel, J. S., & Yin, J. (2010). A mild Negishi cross-coupling of 2-heterocyclic organozinc reagents and aryl chlorides. The Journal of Organic Chemistry, 75(23), 8330-8332. [Link]

-

Li, Q., et al. (2012). Highly Efficient Synthesis of Allenes from Trimethylaluminum Reagent and Propargyl Acetates Mediated by a Palladium Catalyst. Chinese Journal of Chemistry, 30(11), 2745-2749. [Link]

-

Buchwald, S. L., & Fu, G. C. (2008). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Angewandte Chemie International Edition, 47(34), 6491-6494. [Link]

-

Ma, S. (2005). Recent Advances in the Catalytic Syntheses of Allenes: A Critical Assessment. Accounts of Chemical Research, 38(9), 712-720. [Link]

-

Fandrick, D. R., Reeves, J. T., Tan, Z., Lee, H., Song, J. J., Yee, N. K., & Senanayake, C. H. (2009). Regioselective allene synthesis and propargylations with propargyl diethanolamine boronates. Organic letters, 11(23), 5458–5461. [Link]

-

Unveiling the Chemistry and Synthetic Potential of Catalytic Cycloaddition Reaction of Allenes: A Review. (2023). Molecules, 28(2), 708. [Link]

Sources

- 1. Negishi Reaction (Palladium Catalyzed Coupling) [commonorganicchemistry.com]

- 2. figshare.com [figshare.com]

- 3. sci-hub.box [sci-hub.box]

- 4. Regioselective allene synthesis and propargylations with propargyl diethanolamine boronates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of Multisubstituted Allenes via Palladium-Catalyzed Cross-Coupling Reaction of Propargyl Acetates with an Organoaluminum Reagent [organic-chemistry.org]

Application Note & Protocol: Sonogashira Coupling with 1,1-Dimethylprop-2-ynyl Acetate

Abstract

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of C(sp²)-C(sp) bonds, pivotal in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][2][3][4][5] This guide provides a detailed technical overview and robust protocols for the Sonogashira coupling of 1,1-dimethylprop-2-ynyl acetate, a sterically hindered tertiary propargylic acetate. We will delve into the mechanistic nuances, critical reaction parameters, and field-proven strategies to overcome challenges associated with sterically demanding substrates, ensuring high-yield synthesis of valuable internal alkyne structures.

Introduction: The Challenge of Steric Hindrance

While the Sonogashira reaction is renowned for its reliability, its efficiency can be significantly impacted by the steric bulk of the coupling partners.[6][7][8] this compound presents a distinct challenge due to the quaternary carbon center adjacent to the alkyne. This steric hindrance can impede the oxidative addition step at the palladium center, often the rate-limiting step of the catalytic cycle, leading to sluggish reactions or low conversion.[6]

However, the gem-dimethyl scaffold is a valuable motif in medicinal chemistry, often imparting favorable pharmacokinetic properties. Therefore, mastering its coupling is of significant interest. This document serves as an authoritative guide for researchers, providing the causal logic behind protocol choices to successfully couple this and structurally related challenging substrates.

The Catalytic Cycle: A Deeper Mechanistic Look

The Sonogashira reaction proceeds via two interconnected, co-catalytic cycles involving palladium and copper.[1][3] While the general mechanism is widely accepted, the nuances become critical when dealing with hindered substrates.[2]

-

The Palladium Cycle: The cycle initiates with the oxidative addition of an aryl or vinyl halide (R¹-X) to a Pd(0) species, forming a Pd(II) complex. This step is highly sensitive to steric hindrance on the R¹ group.[3][6]

-

The Copper Cycle: Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a highly reactive copper(I) acetylide intermediate.[3][9]

-

Transmetalation: The pivotal transmetalation step involves the transfer of the acetylide group from copper to the Pd(II) complex. This is often the rate-determining step.[9][10]

-

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination, yielding the final coupled product (R¹-C≡C-R²) and regenerating the active Pd(0) catalyst.[1][3]

For sterically hindered alkynes like this compound, the efficiency of the transmetalation and reductive elimination steps can also be compromised. The choice of ligands on the palladium center is therefore critical to facilitate these transformations.[2][6]

Figure 2. Experimental workflow for the Sonogashira coupling.

Step-by-Step Procedure:

-

Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), PdCl₂(PPh₃)₂ (e.g., 3 mol%), and CuI (e.g., 6 mol%).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon three times.

-

Solvent and Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent (e.g., Toluene), followed by the amine base (e.g., Et₃N, 3 equiv). Stir for 5-10 minutes.

-

Alkyne Addition: Add this compound (1.2 equiv) dropwise via syringe.

-

Reaction: Stir the reaction at room temperature for 30 minutes, then heat to the desired temperature (e.g., 80 °C). The solution may change color, and a precipitate of the amine hydrohalide salt is often observed. [11]6. Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the consumption of the limiting aryl halide is observed.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate or diethyl ether and filter through a pad of celite to remove insoluble salts and catalyst residues. Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl, water, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Recommended Solution(s) |

| No or Low Conversion | Inactive Catalyst: Palladium or copper catalyst has degraded. [12]Insufficient Temperature: Reaction temperature is too low for the specific aryl halide (especially Br or Cl). [13]Poor Reagent Quality: Impurities in starting materials or wet/non-degassed solvent. [12] | Use fresh catalysts and ligands. [12] Increase the reaction temperature in 10-20 °C increments. [13] Purify starting materials; use freshly distilled, dry, and degassed solvents and bases. [11] |

| Formation of Black Precipitate (Palladium Black) | Catalyst Decomposition: Often caused by impurities, inappropriate solvent, or excessive temperature. [12] | Switch to a more robust ligand (e.g., a bulky phosphine or NHC). [6] Ensure rigorously anhydrous and anaerobic conditions. [12] Consider switching solvents (e.g., from THF to Toluene). [11] |

| Significant Alkyne Homocoupling (Glaser Product) | Oxygen Contamination: O₂ promotes the oxidative dimerization of the copper acetylide. [12]High Copper Loading/Concentration: Can favor the homocoupling pathway. [14] | Rigorously degas all solvents and maintain a strict inert atmosphere. [12] Reduce the CuI loading. Switch to a copper-free protocol if the problem persists. [6][12] |

| Hydrolysis of Acetate Group | Presence of Water: Trace water in the reaction mixture can lead to cleavage of the acetate ester. | Ensure all reagents and solvents are scrupulously dried. |

Conclusion

The Sonogashira coupling of sterically hindered substrates like this compound is a challenging yet achievable transformation. Success hinges on a rational selection of reaction components designed to overcome the kinetic barriers imposed by steric bulk. By employing more active catalyst systems with bulky, electron-rich ligands, ensuring stringent anhydrous and anaerobic conditions, and optimizing the reaction temperature, researchers can effectively synthesize complex molecular architectures. This guide provides the foundational knowledge and a practical framework to empower scientists in drug discovery and materials science to confidently utilize this powerful C-C bond-forming reaction.

References

- Benchchem. Troubleshooting low reactivity in Sonogashira coupling reactions.

- Wang, X., et al. (2017). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics.

- ACS Publications. (2017). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics.

- Benchchem. Application Notes and Protocols for Sonogashira Cross-Coupling Reactions with Aryl Iodides.

- Chemistry LibreTexts. (2024). Sonogashira Coupling.

- Wikipedia. (2026). Sonogashira coupling.

- PMC. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014.

- Chinchilla, R., & Nájera, C. (2011). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.

- MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.

- Reddit. (2020). Sonogashira troubleshooting help needed.

- Benchchem. Technical Support Center: Sonogashira Coupling with Sterically Hindered Substrates.

- ResearchGate. (2025). The effect of steric bulk in Sonogashira coupling reactions.

- Reddit. (2021). Struggling to make a sonogashira coupling reaction happen.

- Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters.

- ResearchGate. (2025). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines.

- ResearchGate. (2025). Recent Advances in Sonogashira Reactions.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. reddit.com [reddit.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. reddit.com [reddit.com]

- 14. pubs.acs.org [pubs.acs.org]

The Strategic Application of 1,1-Dimethylprop-2-ynyl Acetate in [3+2] Cycloaddition Reactions: A Guide for Researchers

Introduction: Unlocking the Potential of a Hindered Alkyne in Modern Synthesis

In the landscape of synthetic chemistry, [3+2] cycloaddition reactions stand as a cornerstone for the construction of five-membered heterocyclic rings, a scaffold prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] Among the various dipolarophiles utilized in these transformations, terminal alkynes have garnered significant attention, particularly in the context of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry".[3][4] This guide focuses on a specific, yet highly valuable, terminal alkyne: 1,1-dimethylprop-2-ynyl acetate (also known as 2-methylbut-3-yn-2-yl acetate).

The unique structural feature of this reagent is the quaternary carbon center adjacent to the alkyne, which introduces significant steric hindrance. While often perceived as a challenge, this steric bulk can be strategically leveraged to influence reactivity and selectivity in [3+2] cycloaddition reactions. This document provides a comprehensive overview of the application of this compound in these reactions, with a particular focus on the synthesis of 1,4-disubstituted 1,2,3-triazoles. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and explore the vast potential of the resulting products in drug discovery and beyond.

Mechanistic Insights: Navigating the [3+2] Cycloaddition Landscape

The thermal Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne typically requires elevated temperatures and often results in a mixture of 1,4- and 1,5-regioisomers, limiting its synthetic utility.[4] The advent of copper(I) catalysis revolutionized this transformation, offering remarkable rate acceleration and exquisite control over regioselectivity, almost exclusively yielding the 1,4-disubstituted 1,2,3-triazole.[3][5]

The currently accepted mechanism for the CuAAC reaction involves the formation of a copper(I) acetylide intermediate. This species then reacts with the azide in a stepwise manner, proceeding through a six-membered copper(III) metallacycle before reductive elimination to afford the stable triazole ring and regenerate the copper(I) catalyst. This catalytic cycle is what allows the reaction to proceed under mild conditions with high efficiency.

The Influence of Steric Hindrance

The gem-dimethyl group of this compound introduces significant steric bulk around the reactive alkyne moiety. This can influence the reaction in several ways:

-

Reaction Rate: Increased steric hindrance can slow down the reaction by impeding the approach of the azide and the copper catalyst.[6] To counteract this, higher catalyst loading, elevated temperatures, or the use of accelerating ligands may be necessary.

-

Regioselectivity: In some catalytic systems, such as ruthenium-catalyzed azide-alkyne cycloadditions (RuAAC), significant steric hindrance on the azide has been shown to alter the expected regioselectivity.[6] However, in the highly reliable CuAAC, the formation of the 1,4-isomer is strongly favored, and this preference generally holds even with sterically demanding substrates.

Application Notes & Experimental Protocols

The primary application of this compound in [3+2] cycloadditions is the synthesis of 1,4-disubstituted 1,2,3-triazoles bearing a 1-acetoxy-1-methylethyl substituent at the 4-position. This moiety can be a valuable pharmacophore or a synthetic handle for further derivatization.

General Protocol for the Synthesis of 1,4-Disubstituted 1,2,3-Triazoles using this compound

This protocol is adapted from established procedures for the CuAAC reaction with similar tertiary propargyl alcohols and is expected to be effective for this compound.[7]

Materials:

-

Organic azide (1.0 eq)

-

This compound (1.0-1.2 eq)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (1-5 mol%)

-

Sodium ascorbate (5-10 mol%)

-

Solvent: typically a 1:1 mixture of t-butanol and water, or other suitable solvents like DMF, DMSO, or THF/water.

-

Inert atmosphere (Nitrogen or Argon) is recommended but not always strictly necessary.

Sources

- 1. Sci-Hub. A facile and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles using click chemistry / Tetrahedron Letters, 2009 [sci-hub.se]

- 2. Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 4. Click Chemistry [organic-chemistry.org]

- 5. abacademies.org [abacademies.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. scispace.com [scispace.com]

Application Notes and Protocols: Synthesis of Substituted Furans Using 1,1-Dimethylprop-2-ynyl Acetate

Introduction: The Significance of Substituted Furans and the Utility of a Tertiary Propargylic Acetate Precursor

Substituted furans are a cornerstone of modern medicinal chemistry and materials science. Their versatile chemical properties and presence in numerous biologically active natural products have established them as privileged scaffolds in drug discovery. The furan nucleus is a key component in pharmaceuticals ranging from diuretics to anti-ulcer agents. Beyond their therapeutic applications, substituted furans are integral building blocks in the synthesis of complex organic molecules and advanced materials.

Traditionally, the synthesis of these valuable heterocycles has relied on classical methods such as the Paal-Knorr synthesis, which involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds[1]. While effective, these methods can be limited by the availability of the starting diketones. Modern synthetic strategies have focused on the development of more convergent and atom-economical approaches. Among these, the use of propargylic precursors has gained significant traction.